

Cross-validation of analytical results for 5-Iodoindolin-2-one characterization

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Compound of Interest

Compound Name: *5-Iodoindolin-2-one*

Cat. No.: B064591

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Comparative Guide to the Analytical Characterization of 5-Iodoindolin-2-one

This guide provides a comprehensive comparison of standard analytical techniques for the characterization of **5-Iodoindolin-2-one**, a key intermediate in pharmaceutical research and drug development. The data and protocols presented are intended for researchers, scientists, and quality control professionals to ensure accurate and reproducible results.

Introduction to 5-Iodoindolin-2-one

5-Iodoindolin-2-one is a substituted indolinone, a structural motif found in many biologically active compounds. Its precise characterization is critical for confirming identity, purity, and stability, which are essential for its application in synthesizing potential therapeutic agents, such as tyrosine kinase inhibitors.^[1] The cross-validation of results from multiple analytical techniques provides the highest confidence in the material's quality.

Physicochemical Properties

A summary of the key computed physicochemical properties for **5-Iodoindolin-2-one** is provided below.

Property	Value	Source
Molecular Formula	C ₈ H ₆ INO	PubChem[2]
Molecular Weight	259.04 g/mol	PubChem[2]
Exact Mass	258.94941 Da	PubChem[2]
Monoisotopic Mass	258.94941 Da	PubChem[2]
Topological Polar Surface Area	29.1 Å ²	PubChem[2]
IUPAC Name	5-iodo-1,3-dihydroindol-2-one	PubChem[2]

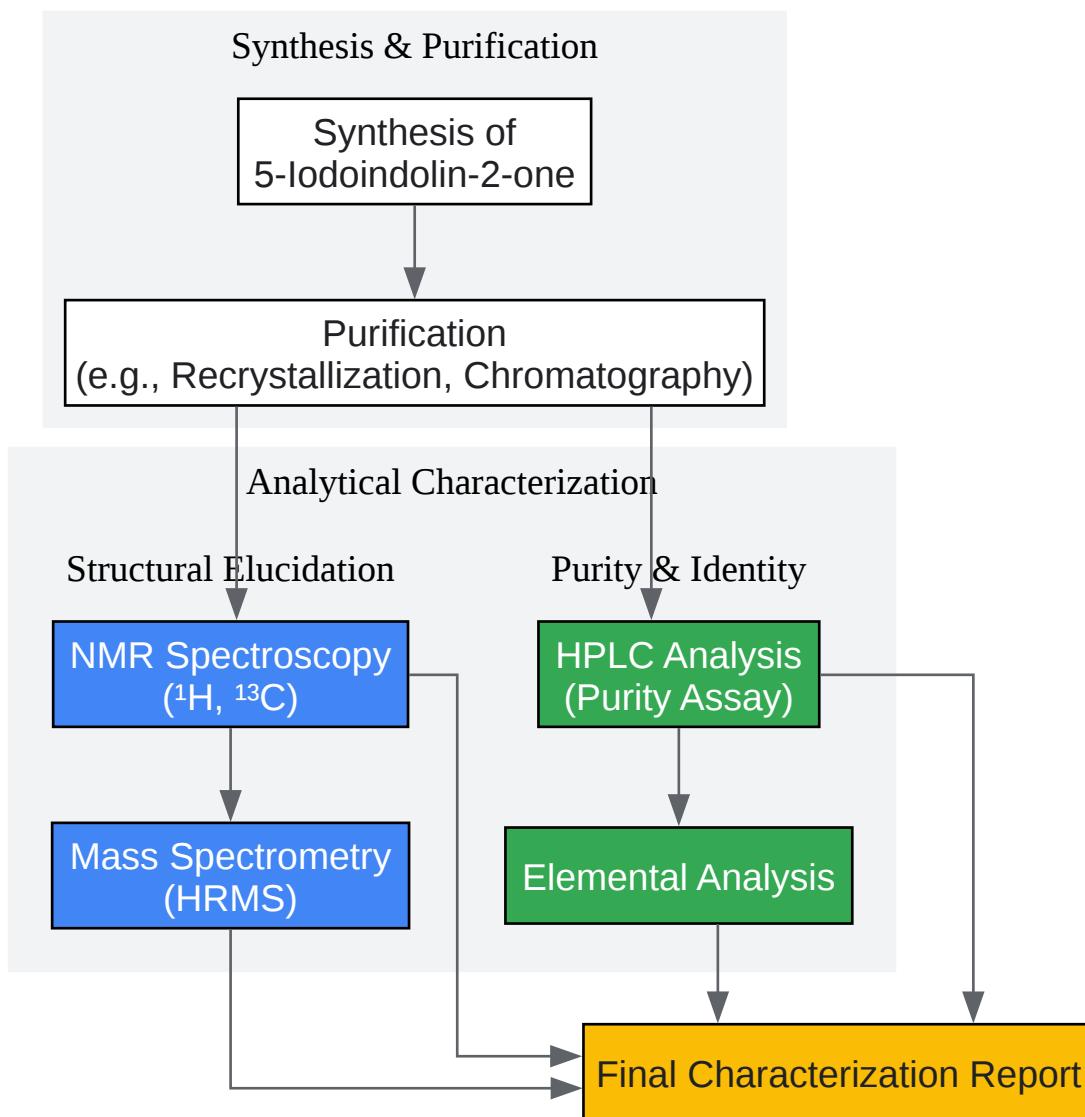
Core Analytical Techniques: A Comparison

The characterization of **5-iodoindolin-2-one** relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique	Information Provided	Purpose
¹ H and ¹³ C NMR	Detailed molecular structure, confirmation of proton and carbon environments.	Structural Elucidation & Confirmation
Mass Spectrometry (MS)	Molecular weight, elemental composition (HRMS), fragmentation patterns.	Identity Confirmation & Structural Clues
HPLC/LC-MS	Purity assessment, quantification, separation of impurities.[3][4]	Purity & Quantitative Analysis
Elemental Analysis	Percentage composition of C, H, N.	Confirmation of Elemental Composition
Infrared (IR) Spectroscopy	Presence of key functional groups (e.g., C=O, N-H).	Functional Group Identification

Experimental Workflow for Characterization

The logical flow from a synthesized compound to a fully characterized and validated molecule is crucial. This process ensures that all aspects of the compound's identity and purity are rigorously assessed.



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Caption: Standard workflow for small molecule characterization.

Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. For **5-Iodoindolin-2-one**, the spectra would confirm the positions of the iodo-substituent and the arrangement of protons on the aromatic ring. While specific experimental data for **5-Iodoindolin-2-one** is not publicly available, the following table presents expected chemical shifts based on data from structurally similar indolin-2-ones and iodo-substituted aromatics.^[5]^[6]

Table: Predicted ¹H and ¹³C NMR Data for **5-Iodoindolin-2-one** Solvent: DMSO-d₆

Position	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)	Notes
C2 (C=O)	-	~175	Carbonyl carbon, no attached protons.
C3 (CH ₂)	~3.5 (s, 2H)	~36	Methylene protons, appear as a singlet.
C3a	-	~128	Quaternary carbon.
C4	~7.5 (d, 1H)	~135	Aromatic proton, doublet.
C5	-	~85	Carbon bearing iodine, significant upfield shift.
C6	~7.4 (dd, 1H)	~138	Aromatic proton, doublet of doublets.
C7	~6.8 (d, 1H)	~110	Aromatic proton, doublet.
C7a	-	~145	Quaternary carbon.
N1 (N-H)	~10.5 (s, 1H)	-	Amide proton, broad singlet.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental formula. The mass spectrum of **5-Iodoindolin-2-one** is expected to show a prominent molecular ion peak $[M]^+$ at m/z 259.[\[7\]](#)

Table: Expected Mass Spectrometry Data

Ion	Expected m/z (Monoisotopic)	Technique	Information
$[M]^+$	258.95	EI, ESI	Molecular Ion
$[M+H]^+$	259.96	ESI (Positive Mode)	Protonated Molecule
$[M-H]^-$	257.94	ESI (Negative Mode)	Deprotonated Molecule
$[M+Na]^+$	281.94	ESI (Positive Mode)	Sodium Adduct

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns would be observed, likely involving the loss of CO, I, or parts of the heterocyclic ring, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of **5-Iodoindolin-2-one**. A reverse-phase method is typically employed.

Table: Typical HPLC Method Parameters for Purity Analysis

Parameter	Typical Value	Notes
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard reverse-phase column.[8]
Mobile Phase A	Water with 0.1% Formic Acid	Acidifier improves peak shape. [3]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Organic modifier.[3]
Gradient	10% to 95% B over 20-30 min	Ensures elution of all components.[8]
Flow Rate	1.0 mL/min	Standard analytical flow rate. [8]
Detection	UV/PDA at 254 nm	Indolin-2-one core has strong UV absorbance.[8]
Column Temp.	30 °C	For reproducible retention times.[8]

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **5-Iodoindolin-2-one** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
- ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

- Analysis: Integrate the ^1H NMR signals and assign peaks based on chemical shifts, splitting patterns, and coupling constants. Assign ^{13}C peaks based on chemical shifts and comparison with predicted values or database spectra.

Protocol 2: LC-MS Analysis for Identity Confirmation

- Sample Preparation: Prepare a stock solution of **5-Iodoindolin-2-one** at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of \sim 10 $\mu\text{g}/\text{mL}$ using the initial mobile phase composition.
- Chromatography: Use an HPLC system coupled to a mass spectrometer. Employ a C18 column and a fast gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% formic acid in 5-10 minutes).
- Mass Spectrometry: Use an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
- Analysis: Extract the ion chromatogram for the expected m/z of **5-Iodoindolin-2-one** ($[\text{M}+\text{H}]^+ = 259.96$). Verify that the mass spectrum of the major peak corresponds to the correct molecular weight.

Protocol 3: HPLC for Purity Assessment

- Sample and Standard Preparation: Prepare a sample solution of **5-Iodoindolin-2-one** at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Instrumentation: Use a validated HPLC system with a UV/PDA detector.
- Method: Employ the HPLC parameters outlined in the table above.
- Data Acquisition: Inject 10 μL of the sample and run the gradient method. Monitor the chromatogram at 254 nm.
- Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) \times 100. Impurities can be identified if reference standards are available or further characterized by LC-MS.

Comparison with Alternatives: 3-Substituted Indolin-2-ones

The analytical data for **5-Iodoindolin-2-one** can be cross-validated by comparing it with other indolin-2-one derivatives. For example, a common alternative class involves substitution at the 3-position.[1][5][9][10]

- **NMR:** A 3-substituted derivative would show significantly different signals in the 3-4 ppm region of the ¹H NMR spectrum, and the C3 signal in the ¹³C NMR would shift accordingly.
- **MS:** The molecular weight would be different, leading to a different molecular ion peak. Fragmentation patterns may also differ based on the nature of the C3 substituent.
- **HPLC:** The retention time would change due to differences in polarity.

This comparative approach strengthens the identification and helps in the structural elucidation of novel analogs.

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